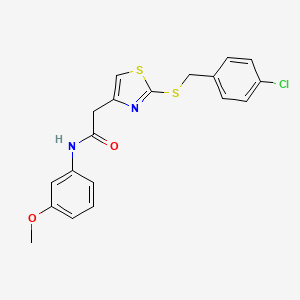

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide

Description

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S2/c1-24-17-4-2-3-15(9-17)21-18(23)10-16-12-26-19(22-16)25-11-13-5-7-14(20)8-6-13/h2-9,12H,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUFGKRFPJCWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable thiazole derivative.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 3-methoxyaniline and acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions could target the nitro group if present in derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results are summarized in the table below:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 | 1.98 |

| Compound B | HT29 | 1.61 |

| This compound | MCF7 | 1.75 |

These findings suggest that the compound is a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth, making them valuable in combating infections.

Antibacterial Evaluation

A study assessed the antibacterial activity of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

The results indicate that this compound possesses potential as an antimicrobial agent.

Synthesis and Characterization

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide typically involves several key steps:

- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.

- Substitution Reactions : Introducing the 4-chlorobenzyl group through nucleophilic substitution.

- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methylphenyl)acetamide

- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-ethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzyl group and the 3-methoxyphenyl group can impart unique properties compared to other similar compounds.

Biological Activity

The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide

- Molecular Formula : C16H16ClN3OS2

- Molecular Weight : 367.83 g/mol

This compound features a thiazole ring, a chlorobenzyl group, and a methoxyphenyl acetamide moiety, which contribute to its biological activity.

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. The presence of electron-withdrawing groups, such as chlorine in the chlorobenzyl moiety, has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : Research has shown that thiazole compounds can have IC50 values in the low micromolar range against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide | A431 | <1.98 |

| Other Thiazoles | Jurkat | <1.61 |

Antimicrobial Activity

Thiazole derivatives have also demonstrated promising antimicrobial properties. Studies indicate that modifications in the thiazole structure can lead to compounds with significant antibacterial activity comparable to standard antibiotics like norfloxacin .

- Mechanism of Action : The antimicrobial effect is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymes.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide | Staphylococcus aureus | 15 µg/mL |

| Other Thiazoles | E. coli | 20 µg/mL |

Anti-inflammatory Activity

The compound's structural features may also contribute to anti-inflammatory effects. Thiazoles have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of thiazole derivatives and their biological activity is crucial for drug development. Key findings include:

- Electron-Withdrawing Groups : The presence of halogens (e.g., chlorine) enhances cytotoxicity.

- Substituents on the Phenyl Ring : Methoxy groups increase solubility and bioavailability.

- Thiazole Ring Modifications : Alterations in the thiazole ring can significantly impact potency against various biological targets .

Case Studies

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide effectively reduced cell viability in A431 and Jurkat cells, with mechanisms involving apoptosis induction through mitochondrial pathways .

- Antibacterial Efficacy : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that those with chlorinated phenyl groups exhibited superior antibacterial activity compared to non-substituted analogs .

Q & A

Q. What are the key structural features of this compound that correlate with its biological activity?

The compound contains a thiazole ring, a 4-chlorobenzylthio group, and a 3-methoxyphenylacetamide moiety. These structural elements are critical for interactions with biological targets. For example, the thiazole ring is known to enhance antimicrobial and anticancer properties, while the chloro and methoxy substituents influence lipophilicity and binding affinity . Methodologically, structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with modifications to these groups and testing their bioactivity.

Q. What synthetic routes are commonly used to prepare this compound?

A general synthesis involves reacting 2-amino-4-substituted thiazoles with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane or acetone. For example, 2-amino-5-(4-chlorobenzyl)thiazole can be treated with chloroacetyl chloride to form the acetamide backbone, followed by coupling with 3-methoxyaniline. Purification typically involves recrystallization from ethanol-DMF mixtures .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorobenzyl group) .

- FT-IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-S bond) .

- Elemental analysis : To verify purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or biological activity of this compound?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error in synthesis. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature) . Molecular docking studies can also model interactions with targets like enzymes or receptors, guiding structural modifications for enhanced activity .

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies in NMR or IR spectra may arise from impurities or tautomeric forms. Strategies include:

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 433.9 for CHClNOS) .

- 2D NMR techniques : Use COSY and HSQC to resolve overlapping signals .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for similar thiazole-acetamide derivatives .

Q. What experimental designs are recommended for evaluating its mechanism of action in anticancer studies?

- In vitro assays : Use cell lines (e.g., MCF-7, HeLa) to measure IC values via MTT assays. Compare with controls like cisplatin .

- Apoptosis markers : Quantify caspase-3/7 activation and mitochondrial membrane potential changes using flow cytometry .

- Target identification : Employ proteomics or siRNA screens to identify binding partners (e.g., kinases inhibited by thiazole derivatives) .

Q. How can reaction scalability be improved without compromising yield?

- Process intensification : Use continuous flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., acylation) .

- Catalyst optimization : Screen alternatives to AlCl (e.g., biocatalysts) for greener synthesis .

- Design of experiments (DoE) : Apply factorial designs to optimize variables like temperature, stoichiometry, and solvent polarity .

Methodological Notes

- Ethical compliance : In vitro studies only; no in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.